molecular formula C23H32N4O3 B11585208 1-{3-[2-(diethylamino)ethyl]-2-imino-2,3-dihydro-1H-benzimidazol-1-yl}-3-(2-methoxyphenoxy)propan-2-ol

1-{3-[2-(diethylamino)ethyl]-2-imino-2,3-dihydro-1H-benzimidazol-1-yl}-3-(2-methoxyphenoxy)propan-2-ol

Cat. No.: B11585208
M. Wt: 412.5 g/mol
InChI Key: QBTLXKVNYXGYLM-UHFFFAOYSA-N
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Description

1-{3-[2-(diethylamino)ethyl]-2-imino-2,3-dihydro-1H-benzimidazol-1-yl}-3-(2-methoxyphenoxy)propan-2-ol is a complex organic compound with potential applications in various scientific fields. Its structure comprises a benzimidazole core, a diethylaminoethyl group, and a methoxyphenoxypropanol moiety, making it a molecule of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

The synthesis of 1-{3-[2-(diethylamino)ethyl]-2-imino-2,3-dihydro-1H-benzimidazol-1-yl}-3-(2-methoxyphenoxy)propan-2-ol involves multiple steps, typically starting with the preparation of the benzimidazole core. The diethylaminoethyl group is then introduced through a nucleophilic substitution reaction. The final step involves the attachment of the methoxyphenoxypropanol moiety under specific reaction conditions. Industrial production methods may involve optimization of these steps to ensure high yield and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The diethylaminoethyl group can be substituted with other functional groups under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-{3-[2-(diethylamino)ethyl]-2-imino-2,3-dihydro-1H-benzimidazol-1-yl}-3-(2-methoxyphenoxy)propan-2-ol has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a reference standard in analytical chemistry.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Compared to other similar compounds, 1-{3-[2-(diethylamino)ethyl]-2-imino-2,3-dihydro-1H-benzimidazol-1-yl}-3-(2-methoxyphenoxy)propan-2-ol is unique due to its specific structural features and functional groups. Similar compounds include other benzimidazole derivatives and molecules with diethylaminoethyl or methoxyphenoxypropanol moieties. Its uniqueness lies in the combination of these groups, which may confer distinct chemical and biological properties.

Properties

Molecular Formula

C23H32N4O3

Molecular Weight

412.5 g/mol

IUPAC Name

1-[3-[2-(diethylamino)ethyl]-2-iminobenzimidazol-1-yl]-3-(2-methoxyphenoxy)propan-2-ol

InChI

InChI=1S/C23H32N4O3/c1-4-25(5-2)14-15-26-19-10-6-7-11-20(19)27(23(26)24)16-18(28)17-30-22-13-9-8-12-21(22)29-3/h6-13,18,24,28H,4-5,14-17H2,1-3H3

InChI Key

QBTLXKVNYXGYLM-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCN1C2=CC=CC=C2N(C1=N)CC(COC3=CC=CC=C3OC)O

Origin of Product

United States

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